molecular formula C27H24N4O3S B2609730 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 536705-83-6

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No. B2609730
CAS RN: 536705-83-6
M. Wt: 484.57
InChI Key: NNBDAXGDMUUXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Debnath and Ganguly (2015) on the synthesis of novel acetamide derivatives, including those similar to the queried compound, evaluated their antimicrobial properties. These compounds exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting their potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Radioligand Imaging with PET

Dollé et al. (2008) reported on the radiosynthesis of a selective radioligand, incorporating a similar compound structure for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This study underscores the compound's potential in neuroimaging and investigating neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Antitumor Activity

Research by Hafez and El-Gazzar (2017) on the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, related to the chemical structure , demonstrated significant antitumor activity against various human cancer cell lines. This indicates the potential of these compounds in developing anticancer therapies (Hafez & El-Gazzar, 2017).

Antibacterial Activities of Selenium-Containing Compounds

A study by Abdel‐Hafez (2010) on the synthesis of selenium-containing sulfa drugs, with structural similarities to the queried compound, showed strong bactericidal effects against various organisms. This research contributes to the development of new antibacterial agents with enhanced efficacy (Abdel‐Hafez, 2010).

Inhibition of Fatty Acid Synthesis

Weisshaar and Böger (1989) investigated chloroacetamide herbicides, chemically related to the query, for their ability to inhibit fatty acid synthesis in green algae. This research highlights the potential environmental impact and applications of these compounds in agricultural weed management (Weisshaar & Böger, 1989).

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-16-11-17(2)13-19(12-16)31-26(33)25-24(21-9-4-5-10-22(21)29-25)30-27(31)35-15-23(32)28-18-7-6-8-20(14-18)34-3/h4-14,29H,15H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBDAXGDMUUXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.